4-chloro-N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
The compound “4-chloro-N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups and substructures, including a 3,4-dimethoxyphenethylamine, a thioether, an indole, and a benzamide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. The presence of the 3,4-dimethoxyphenethylamine and benzamide groups suggest potential for interesting chemical properties and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact the compound’s solubility in different solvents. The 3,4-dimethoxyphenethylamine part of the molecule has a molecular weight of 181.23, a refractive index of 1.546, and a density of 1.074 g/mL at 25°C .Scientific Research Applications
Anticancer Activity
Compounds structurally related to the query molecule have been investigated for their anticancer properties. For example, derivatives of indapamide, including those with substitutions that enhance proapoptotic activity, have shown efficacy against melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). This suggests that our compound, with its complex structure, may also be explored for anticancer applications, especially if it interacts with similar biological targets.
Antimicrobial and Antitubercular Effects
Research on various benzamide derivatives has demonstrated significant antimicrobial and antitubercular activities. Novel benzamide compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some showing promising activity and low cytotoxicity, making them potential candidates for antitubercular drug development (Urja D. Nimbalkar et al., 2018). Given the structural complexity and potential for targeted functionalization of our compound, similar antimicrobial and antitubercular activities could be investigated.
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O4S/c1-36-25-12-7-20(17-26(25)37-2)13-14-31-28(34)19-38-27-18-33(24-6-4-3-5-23(24)27)16-15-32-29(35)21-8-10-22(30)11-9-21/h3-12,17-18H,13-16,19H2,1-2H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTUBNNOVSBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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